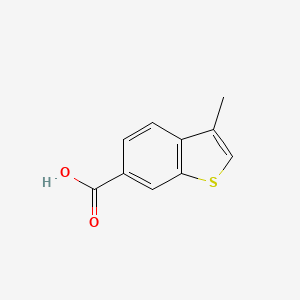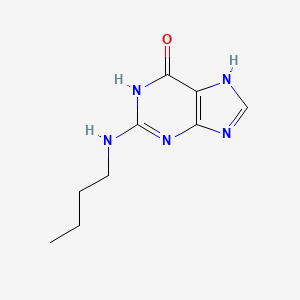
6-tert-butyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-tert-Butyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one, commonly referred to as TBTHP, is a heterocyclic compound containing a five-member ring system with a nitrogen atom at its center. It is a derivative of the pyridine ring and is used in a variety of scientific research applications due to its unique properties. TBTHP has been used in a variety of organic syntheses, as well as for the study of its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
TBTHP has been used in a variety of scientific research applications, including organic syntheses, drug design, and the study of its biochemical and physiological effects. In organic syntheses, TBTHP has been used as a starting material for the synthesis of various heterocyclic compounds, including pyridine derivatives. TBTHP has also been used in drug design as a template for the development of new drugs and as a tool to study the structure-activity relationships of drugs. Additionally, TBTHP has been used to study its biochemical and physiological effects, as well as its potential applications in the treatment of various diseases.
Wirkmechanismus
TBTHP has been shown to interact with various cellular targets, including proteins, enzymes, and receptors. It has been shown to interact with the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This interaction results in an increase in acetylcholine levels, which can lead to the stimulation of various physiological processes. Additionally, TBTHP has been shown to interact with the enzyme cyclooxygenase-2, which is involved in the synthesis of prostaglandins. This interaction results in the inhibition of prostaglandin synthesis, which can lead to anti-inflammatory effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of TBTHP have been studied in a variety of organisms, including humans, mice, and rats. In humans, TBTHP has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-oxidative effects. Additionally, it has been shown to have anti-cancer and anti-diabetic effects in mice and rats.
Vorteile Und Einschränkungen Für Laborexperimente
TBTHP has several advantages for use in laboratory experiments. It is relatively stable, has a low toxicity, and is readily available. Additionally, TBTHP can be used in a variety of organic syntheses and drug design applications. However, there are some limitations to its use in laboratory experiments. TBTHP is a relatively small molecule, which can limit its ability to interact with larger targets. Additionally, its low toxicity can limit its ability to induce a strong biological response.
Zukünftige Richtungen
TBTHP has a variety of potential future applications. It could be used in the development of new drugs for the treatment of various diseases, including cancer and diabetes. Additionally, it could be used as a tool to study the structure-activity relationships of drugs and to develop more effective drugs. Additionally, it could be used to study the biochemical and physiological effects of other compounds, as well as to develop new organic syntheses. Finally, TBTHP could be used as a starting material for the synthesis of other heterocyclic compounds, such as pyridine derivatives.
Synthesemethoden
TBTHP can be synthesized via the reaction of 5-amino-1,2-dihydropyridine with tert-butyl isocyanide in the presence of a base. This reaction yields a tert-butyl isocyanide adduct which can then be hydrolyzed to form TBTHP. Alternatively, TBTHP can be obtained from the reaction of 1,2-dihydropyridine with tert-butyl isocyanide followed by the addition of aqueous ammonia.
Eigenschaften
IUPAC Name |
6-tert-butyl-3-(2H-tetrazol-5-yl)-1H-pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O/c1-10(2,3)7-5-4-6(9(16)11-7)8-12-14-15-13-8/h4-5H,1-3H3,(H,11,16)(H,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAGCVINVFSZRMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C(=O)N1)C2=NNN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-tert-Butyl-3-(1H-1,2,3,4-tetrazol-5-yl)-1,2-dihydropyridin-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Ethyl-1-phenyl-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B6602621.png)
![2,5,7-Trimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B6602626.png)

![2-[4-(Trifluoromethyl)phenyl]-3h-Quinazolin-4-One](/img/structure/B6602643.png)



![N-cyclopropyl-5-{2,5-dimethyl-1-[(thiophen-2-yl)methyl]-1H-pyrrol-3-yl}-6H-1,3,4-thiadiazin-2-amine](/img/structure/B6602663.png)

![ethyl 2-{bis[(tert-butoxy)carbonyl]amino}-2-fluoroacetate](/img/structure/B6602681.png)
